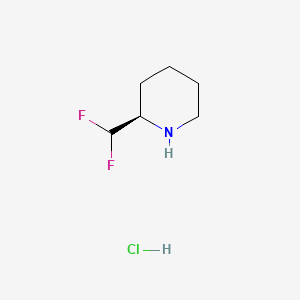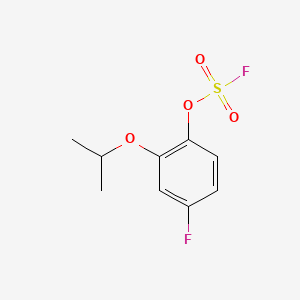![molecular formula C22H23F2N5 B13555285 N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine](/img/structure/B13555285.png)
N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by the presence of a cyclopropyl group, a difluorophenyl group, and a piperazine ring, which are attached to a quinoxaline core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoxaline core.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a difluorobenzyl chloride reacts with the piperazine-quinoxaline intermediate.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinoxaline core.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine can be compared with other similar compounds, such as:
Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents, such as N-cyclopropyl-3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine.
Piperazine Derivatives: Compounds with similar piperazine rings but different core structures, such as N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}pyridine.
Difluorophenyl Derivatives: Compounds with similar difluorophenyl groups but different core structures, such as N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}benzene.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C22H23F2N5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-cyclopropyl-3-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]quinoxalin-2-amine |
InChI |
InChI=1S/C22H23F2N5/c23-16-5-8-18(24)15(13-16)14-28-9-11-29(12-10-28)22-21(25-17-6-7-17)26-19-3-1-2-4-20(19)27-22/h1-5,8,13,17H,6-7,9-12,14H2,(H,25,26) |
InChI Key |
PADYFFPAGIJZNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)CC5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


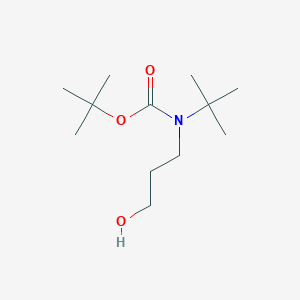
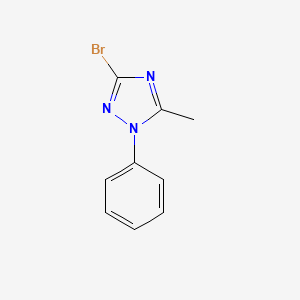
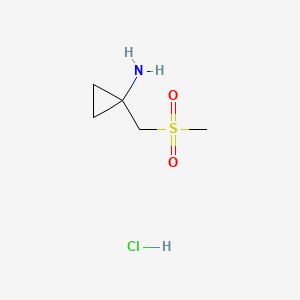
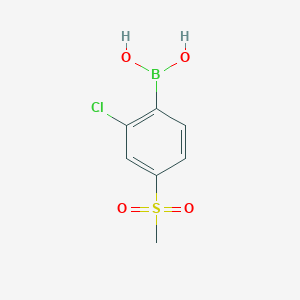
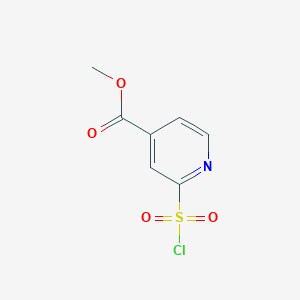
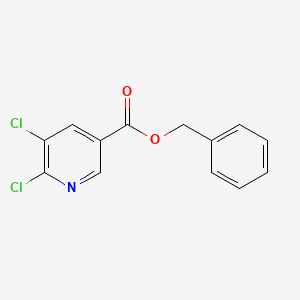
![4-{2-[3-(3-chlorophenyl)-1H-pyrazol-4-yl]-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-5-yl}benzoic acid dihydrochloride](/img/structure/B13555236.png)
![Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate](/img/structure/B13555248.png)
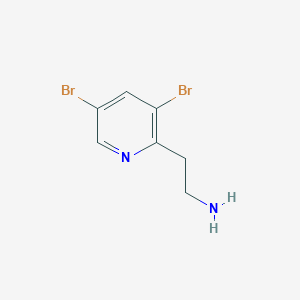
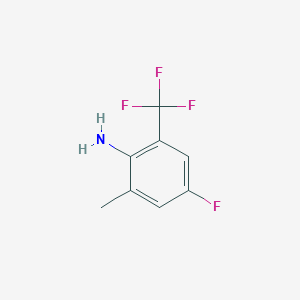
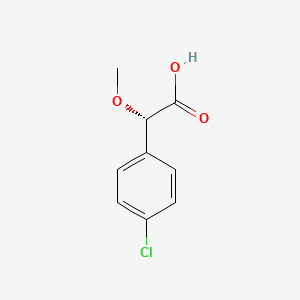
![(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555273.png)
